1-chloro-3-(thiophen-3-yl)propan-2-one
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Overview
Description
1-chloro-3-(thiophen-3-yl)propan-2-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(thiophen-3-yl)propan-2-one typically involves the chlorination of 3-(thiophen-3-yl)propan-2-one. One common method is the reaction of 3-(thiophen-3-yl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(thiophen-3-yl)propan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include 3-(thiophen-3-yl)propan-2-amine, 3-(thiophen-3-yl)propan-2-thiol, etc.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 1-chloro-3-(thiophen-3-yl)propan-2-ol.
Scientific Research Applications
1-chloro-3-(thiophen-3-yl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-chloro-3-(thiophen-3-yl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-3-yl)propan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-chloro-3-(thiophen-2-yl)propan-2-one: Similar structure but with the thiophene ring at a different position, leading to different reactivity and properties.
1-chloro-3-(furan-3-yl)propan-2-one: Contains a furan ring instead of a thiophene ring, resulting in different electronic properties and reactivity
Uniqueness
1-chloro-3-(thiophen-3-yl)propan-2-one is unique due to the presence of both a chlorine atom and a thiophene ring, which confer specific reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
851547-78-9 |
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Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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